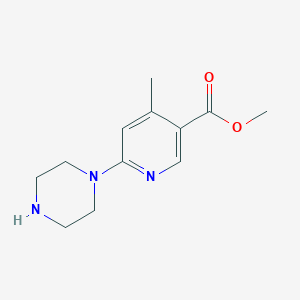

Methyl 4-methyl-6-(piperazin-1-yl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-methyl-6-(piperazin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a piperazine ring attached to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-6-(piperazin-1-yl)nicotinate typically involves the reaction of 4-methyl-6-chloronicotinic acid with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dimethylformamide or dichloromethane. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-(piperazin-1-yl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the nicotinate moiety.

Reduction: Reduced forms of the nicotinate ester.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-methyl-6-(piperazin-1-yl)nicotinate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6-(piperazin-1-yl)nicotinate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to enhance the binding affinity of the compound to these targets, leading to modulation of their activity. This can result in various biological effects, including changes in neurotransmitter levels and receptor activation .

Comparison with Similar Compounds

Similar Compounds

- Methyl 6-(4-methyl-1-piperazinyl)nicotinate

- Methyl 4-methyl-6-(piperazin-1-yl)benzoate

- Methyl 4-methyl-6-(piperazin-1-yl)pyridine

Uniqueness

Methyl 4-methyl-6-(piperazin-1-yl)nicotinate is unique due to its specific structural features, such as the presence of both a nicotinate and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 4-methyl-6-(piperazin-1-yl)nicotinate (CAS Number: 132521-70-1) is a chemical compound characterized by its unique molecular structure, which includes a nicotinic acid derivative and a piperazine moiety. This combination has significant implications for its biological activity and pharmacological properties. The compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{16}N_{4}O_2, with a molecular weight of approximately 221.26 g/mol. The presence of the piperazine ring is notable as compounds containing this structure are often associated with diverse pharmacological activities, including antipsychotic, antidepressant, and antimicrobial effects.

Pharmacological Properties

This compound has been studied for its interaction with various biological targets. Molecular docking studies indicate that it may exhibit binding affinity to nicotinic acetylcholine receptors (nAChRs), which are integral to neurotransmission and are implicated in several neurological disorders. The compound's structural attributes suggest potential efficacy in modulating cholinergic signaling pathways, making it a candidate for further investigation in neuropharmacology.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to piperazine derivatives. For instance, analogs of this compound have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 to 32 µg/mL, indicating moderate antibacterial efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 6-(1H-Imidazol-1-yl)nicotinic acid | 216955-75-8 | 0.86 | Contains an imidazole ring instead of piperazine |

| Methyl 6-(4-methylpiperazin-1-yl)nicotinate | 132144-03-7 | 0.73 | Lacks the methyl group at position four |

| (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile | 1057682-03-7 | 0.67 | Contains a nitrile group which may affect reactivity |

This table illustrates how this compound stands out due to its specific combination of functional groups, potentially conferring distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

- Antimicrobial Studies : Research on piperazine derivatives has shown promising results against various microbial strains. For example, a study demonstrated that certain piperazine-based compounds exhibited significant antibacterial activity with MIC values as low as 16 µg/mL against Bacillus subtilis and Staphylococcus epidermidis .

- Neuropharmacological Implications : The interaction of piperazine-containing compounds with nAChRs suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds that modulate cholinergic signaling may enhance cognitive function or provide neuroprotective effects .

- Anthelmintic Activity : Some derivatives have also been evaluated for their anthelmintic properties, showing effectiveness against earthworm species used as models for testing . This highlights the versatility of piperazine derivatives in addressing various biological challenges.

Properties

Molecular Formula |

C12H17N3O2 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

methyl 4-methyl-6-piperazin-1-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H17N3O2/c1-9-7-11(15-5-3-13-4-6-15)14-8-10(9)12(16)17-2/h7-8,13H,3-6H2,1-2H3 |

InChI Key |

WEHIWNQBISSZRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)N2CCNCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.